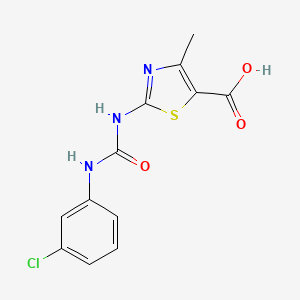

2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is a synthetic organic compound featuring a thiazole ring, a carboxylic acid group, and a chlorophenylurea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is usually introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Attachment of the Chlorophenylurea Moiety: This step involves the reaction of 3-chlorophenyl isocyanate with the amine group on the thiazole ring to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to the formation of amines or reduced thiazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced thiazole derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid has demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.30 |

| Bacillus subtilis | 0.35 |

These results suggest that the compound is particularly potent against E. coli and P. aeruginosa, which are clinically significant pathogens.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for cancer therapy.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 10.0 |

The significant cytotoxicity observed in these studies indicates its potential as a lead compound for developing anticancer drugs.

Combination Therapy

A notable study indicated that when combined with sorafenib, the efficacy of this compound was enhanced, leading to lower concentrations required for cytotoxic effects on HepG2 cells.

In Vivo Studies

Animal model studies demonstrated that lower doses resulted in therapeutic effects without significant toxicity, while higher doses led to adverse effects such as cellular damage.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Exhibits good oral bioavailability.

- Distribution : Effectively distributed across various tissues due to lipophilic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Mainly eliminated through renal pathways.

Mécanisme D'action

The mechanism by which 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The urea moiety can form strong hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiazole ring and chlorophenyl group contribute to the compound’s overall hydrophobicity, which can affect its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid: Similar structure but with a different position of the chlorine atom on the phenyl ring.

2-(3-(3-Bromophenyl)ureido)-4-methylthiazole-5-carboxylic acid: Bromine instead of chlorine on the phenyl ring.

2-(3-(3-Methylphenyl)ureido)-4-methylthiazole-5-carboxylic acid: Methyl group instead of chlorine on the phenyl ring.

Uniqueness

2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole ring, carboxylic acid group, and chlorophenylurea moiety provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Activité Biologique

The compound 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiviral properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₄ClN₃O₃S

- CAS Number : 719141

- Molecular Weight : 317.79 g/mol

Antiviral Activity

Research has shown that compounds containing thiazole rings exhibit significant antiviral properties. For instance, structural analogs of the compound have been tested against the yellow fever virus, revealing promising results.

Key Findings:

- Inhibition Assay : Compounds derived from similar structures demonstrated over 50% inhibition of viral replication at concentrations of 50 µM.

- EC50 Values : The effective concentration (EC50) values for some derivatives were recorded, indicating moderate antiviral activity. For example, one derivative showed an EC50 value of 25 µM against yellow fever virus replication .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been evaluated. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains.

Case Study:

- A series of thiazole derivatives were synthesized and tested against Gram-positive bacteria, showing Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL. The lethal effect was notably higher than that of standard antibiotics like nitrofurantoin .

Xanthine Oxidase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.

Research Findings:

- One derivative exhibited moderate xanthine oxidase inhibitory activity with an IC50 value of 3.6 µM, suggesting its potential use in managing hyperuricemia and related disorders .

Data Summary

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S/c1-6-9(10(17)18)20-12(14-6)16-11(19)15-8-4-2-3-7(13)5-8/h2-5H,1H3,(H,17,18)(H2,14,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFBNMQTIQOHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.